2-(1,3-Benzothiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one typically involves the condensation of 2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)ethan-1-one: Lacks the 4-chlorophenyl group.
1-(4-Chlorophenyl)ethan-1-one: Lacks the benzothiazole moiety.
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one: Similar structure but without the chlorine atom.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one is unique due to the presence of both the benzothiazole and 4-chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
66838-67-3 |
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Molecular Formula |
C15H10ClNOS |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C15H10ClNOS/c16-11-7-5-10(6-8-11)13(18)9-15-17-12-3-1-2-4-14(12)19-15/h1-8H,9H2 |
InChI Key |
MEEOCQDMTCUNSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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